Product packaging for 2-Pyridylacetonitrile(Cat. No.:CAS No. 2739-97-1)

2-Pyridylacetonitrile

Cat. No.: B1294559
CAS No.: 2739-97-1
M. Wt: 118.14 g/mol
InChI Key: UKVQBONVSSLJBB-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on 2-Pyridylacetonitrile

The investigation of this compound and its derivatives has a history that extends back several decades. Early reports, such as a 1967 study on its acylation reactions, began to shed light on the chemical behavior of its active methylene (B1212753) group. acs.org Research in the late 1960s also identified a related compound, α-Phenyl-α-(2-pyridyl)acetonitrile, as a metabolite of a substance being investigated for its effects on gastric acid secretion, indicating its relevance in biological systems.

Throughout the latter half of the 20th century, research into this compound evolved from fundamental reactivity studies to its application as a strategic starting material. Scientists began to exploit its potential in constructing various heterocyclic frameworks. For instance, studies in the 1970s demonstrated its condensation with active malonic esters to form substituted quinolizinones. sigmaaldrich.com This foundational work paved the way for more complex synthetic applications in the following decades. The turn of the century saw an expansion in its use, with researchers employing it in multicomponent reactions and transition metal-catalyzed cross-coupling reactions, significantly broadening the scope of accessible molecules. rsc.orgresearchgate.net

Significance of this compound in Modern Organic Chemistry

In contemporary organic synthesis, this compound is recognized as an important raw material and a versatile intermediate for producing pharmaceuticals, agrochemicals, and dyes. guidechem.comchemicalbook.comalfa-chemistry.com Its significance stems from the dual reactivity offered by its pyridine (B92270) ring and the cyanomethyl group. smolecule.com This structure allows for a variety of chemical transformations, making it a key precursor for a diverse range of compounds.

The compound is particularly valued for its role in synthesizing functionally substituted pyridines and other nitrogen-containing heterocycles. smolecule.commdpi.com Key applications documented in recent research include:

Synthesis of Arylhydrazones: It readily couples with aromatic diazonium salts to yield arylhydrazones, which are important intermediates for dyes and other heterocyclic systems like 1,2,3-triazolylpyridines. sigmaaldrich.commdpi.com

Formation of Quinolizines and Indolizines: It serves as a precursor for quinolizinone and indolizine (B1195054) scaffolds, which are core structures in many alkaloids and pharmacologically active compounds. sigmaaldrich.comrsc.org

Direct Arylation: Palladium-catalyzed reactions allow for the direct deprotonative arylation of the α-carbon, providing a facile route to α-aryl-2-pyridylacetonitrile derivatives. researchgate.netguidechem.com These products are themselves important intermediates for anticonvulsant agents. researchgate.net

Cyanation and Carbonylation Reactions: More recently, it has been utilized as a nitrile source in iron-catalyzed reactions to create α-amino nitriles and tetrahydroisoquinolinones, demonstrating its utility in innovative, atom-economical synthetic methods. rsc.orgresearchgate.net

The reactivity of this compound allows it to be a cornerstone in the construction of molecular complexity, enabling the synthesis of compounds with significant biological and material properties.

Scope and Objectives of the Academic Review

This academic review will provide a detailed analysis of this compound's role in organic chemistry. The primary objective is to present a structured overview of its chemical properties and, most importantly, its extensive applications as a synthetic precursor. The review will focus exclusively on the academic research surrounding its use in the synthesis of various chemical entities. It will chart the historical progression of its applications and detail its modern significance as a building block in organic synthesis. The content will be based on peer-reviewed scientific literature, emphasizing detailed research findings and synthetic transformations.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₆N₂ sigmaaldrich.comnih.gov
Molecular Weight 118.14 g/mol sigmaaldrich.comalfa-chemistry.com
CAS Number 2739-97-1 sigmaaldrich.comnih.gov
Appearance Dark brown liquid / White, colorless, yellow, or orange solid alfa-chemistry.com
Melting Point 23-25 °C alfa-chemistry.com
Boiling Point 76-77 °C at 2 mmHg sigmaaldrich.comchemicalbook.comalfa-chemistry.com
Density 1.059 g/mL at 25 °C sigmaaldrich.comchemicalbook.com
Refractive Index n20/D 1.525 sigmaaldrich.comchemicalbook.com
Solubility Miscible with water chemicalbook.comalfa-chemistry.com
InChI Key UKVQBONVSSLJBB-UHFFFAOYSA-N sigmaaldrich.comnih.gov

Table 2: Selected Synthetic Applications of this compound

Product ClassReaction TypeSignificanceReference(s)
Arylhydrazones Coupling with diazonium saltsIntermediates for dyes and triazoles sigmaaldrich.commdpi.com
1-Cyano-2-hydroxyquinolizin-4-ones Condensation with malonic estersSynthesis of quinolizine ring systems sigmaaldrich.comchemicalbook.com
Indolizines Multi-component condensationAccess to alkaloid scaffolds rsc.org
α-Aryl-2-pyridylacetonitriles Palladium-catalyzed deprotonative arylationIntermediates for anticonvulsant compounds researchgate.netguidechem.com
α-Amino nitriles Iron-catalyzed α-cyanationDivergent synthesis of nitrogen-containing compounds rsc.orgresearchgate.net
Tetrahydroisoquinolinones Iron-catalyzed carbonylationSynthesis of important heterocyclic frameworks rsc.orgresearchgate.net
1,2,3-Triazolylpyridines Cyclization of arylhydrazone derivativesCreation of functionalized pyridine systems mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2 B1294559 2-Pyridylacetonitrile CAS No. 2739-97-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyridin-2-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c8-5-4-7-3-1-2-6-9-7/h1-3,6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVQBONVSSLJBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30181816
Record name Pyridine-2-acetonitrile
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Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2739-97-1
Record name 2-Pyridineacetonitrile
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Record name Pyridine-2-acetonitrile
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Record name Pyridine-2-acetonitrile
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Record name Pyridine-2-acetonitrile
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Synthetic Methodologies for 2 Pyridylacetonitrile and Its Derivatives

Advanced and Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.gov The application of microwave irradiation in the synthesis of pyridine (B92270) derivatives has been well-documented, demonstrating its potential for the efficient construction of this heterocyclic core. nih.gov For instance, the microwave-assisted Cannizzaro reaction of pyridinecarboxaldehydes has been reported, showcasing the utility of this technology in transformations involving pyridine-based substrates. researchgate.net

While specific reports detailing a comprehensive study on the microwave-assisted synthesis of 2-pyridylacetonitrile are not abundant in the readily available literature, the general principles of microwave chemistry suggest its applicability. For example, the synthesis of various quinoline (B57606) derivatives has been shown to be more efficient under microwave irradiation compared to conventional heating, with significantly reduced reaction times and improved yields. nih.gov The synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines has also been achieved in good to very good yields using a microwave-assisted one-pot, three-component reaction. mdpi.com These examples underscore the potential of microwave technology to facilitate the synthesis of this compound and its derivatives, likely through the cyanation of a suitable 2-substituted pyridine precursor. The key advantages of employing microwave heating in these syntheses include rapid and uniform heating of the reaction mixture, which can lead to a significant reduction in reaction times and an increase in product yields.

Table 1: Examples of Microwave-Assisted Synthesis of Pyridine-Related Heterocycles
ProductReactantsCatalyst/ReagentSolventMicrowave ConditionsYieldReference
Quinoline derivativesAnilines, Aryl aldehydes, Styrenep-sulfonic acid calix masterorganicchemistry.comareneNeat200 °C, 20-25 min40-68% nih.gov
2-Quinolinone-fused γ-lactonesN-(o-ethynylaryl)-acrylamidesFenton's reagenttBuOH/formamide130 °C, 10 s33-45% nih.gov
3-Halo and 3-nitropyrazolo[1,5-a]pyrimidinesβ-enaminones, NH-5-aminopyrazolesNone-180 °C, 300 W, 2 min85-97% nih.gov
2,3-disubstituted imidazo[1,2-a]pyridinesArylglyoxals, cyclic 1,3-dicarbonyls, 2-aminopyridinesMolecular iodine-Not specifiedGood to very good mdpi.com

Biocatalytic and Organocatalytic Methods

In the quest for more sustainable and selective synthetic methods, biocatalysis and organocatalysis have gained significant traction. These approaches often offer mild reaction conditions, high enantioselectivity, and reduced environmental impact.

Biocatalytic Methods: Nitrilases are enzymes that catalyze the hydrolysis of nitriles to carboxylic acids and ammonia (B1221849). google.com While this is the hydrolytic direction, the reverse reaction, or the use of other enzymes for the synthesis of nitriles, represents a potential biocatalytic route to this compound. The use of nitrilases is a well-established green chemistry approach for the production of carboxylic acids. google.com For instance, the nitrilase ZmNIT2 from maize has been shown to efficiently convert indole-3-acetonitrile (B3204565) to indole-3-acetic acid. nih.gov This highlights the potential for engineering or discovering nitrilases that could catalyze the synthesis of this compound from a suitable precursor.

Organocatalytic Methods: Organocatalysis utilizes small organic molecules to catalyze chemical transformations. The Strecker synthesis, a classic method for preparing α-aminonitriles, has been a fertile ground for the development of organocatalytic variants. organic-chemistry.orgmdpi.com This three-component reaction involves an aldehyde (or ketone), ammonia (or an amine), and a cyanide source. masterorganicchemistry.com The development of enantioselective organocatalytic Strecker reactions has been a significant achievement, allowing for the synthesis of chiral α-aminonitriles, which are valuable precursors to amino acids. mdpi.commasterorganicchemistry.com An organocatalytic Strecker reaction involving 2-pyridinecarboxaldehyde (B72084), an amine, and a cyanide source could potentially provide a direct route to α-amino-2-pyridylacetonitrile derivatives.

Application of Bio-Based Solvents in Synthesis

The use of bio-based and green solvents is a cornerstone of sustainable chemistry, aiming to replace volatile and often toxic organic solvents. Glycerol (B35011), a byproduct of biodiesel production, has emerged as a promising green solvent due to its unique physicochemical properties. mdpi.com

Glycerol is a viscous, non-toxic, biodegradable, and high-boiling liquid that can dissolve a wide range of organic and inorganic compounds. mdpi.com Its ability to form strong hydrogen bonds makes it an excellent medium for various chemical reactions. While glycerol primarily acts as a solvent, its hydroxyl groups can also participate in catalysis, often acting as a proton shuttle or a basic catalyst. For example, glycerol has been used as a solvent for the Knoevenagel condensation, a reaction that can be employed to synthesize α,β-unsaturated nitriles. researchgate.netorganic-chemistry.org In some instances, glycerol can act as a basic catalyst itself, for example in the transcarbonation of glycerol to glycerol carbonate. mdpi.com The synergistic effect of a catalyst with 2-cyanopyridine (B140075) as a dehydrating agent in the carbonylation of glycerol has also been noted. researchgate.net

The use of green solvents like glycerol offers numerous advantages over traditional organic solvents. These benefits align with the principles of green chemistry and contribute to more sustainable chemical processes.

Biodegradability: Glycerol is readily biodegradable, minimizing its persistence and impact on the environment should it be released. mdpi.com

Non-Toxicity: It is a non-toxic and non-hazardous substance, making it safer to handle and reducing the health risks associated with solvent exposure. mdpi.com

Synthesis of Substituted this compound Derivatives

The functionalization of the this compound scaffold is of great interest for the synthesis of new chemical entities with potential biological activity. One of the key positions for functionalization is the α-carbon of the acetonitrile (B52724) moiety.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. The α-arylation of carbonyl compounds and nitriles has been extensively developed, providing a direct method for the introduction of aryl groups at the α-position. masterorganicchemistry.comscispace.com

A method for the synthesis of α-aryl-2-pyridylacetonitrile derivatives has been described, which involves the reaction of a substituted phenylacetonitrile (B145931) with 2-chloropyridine (B119429) in the presence of a strong base like sodium amide. While this specific example does not explicitly mention a palladium catalyst for the arylation of this compound itself, the principles of palladium-catalyzed α-arylation of nitriles are well-established. mdpi.com In a typical deprotonative cross-coupling reaction, a base is used to generate a carbanion from the active methylene (B1212753) group of this compound. This carbanion then undergoes a palladium-catalyzed reaction with an aryl halide to form the α-arylated product. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

Table 2: Synthesis of α-Phenyl-2-pyridylacetonitrile (2-pyridyl benzyl (B1604629) cyanide)
Reactant 1Reactant 2BaseSolventReaction ConditionsYieldReference
Phenylacetonitrile (Benzyl cyanide)2-ChloropyridineSodium amideToluene16-30 °C, 1.5-4 hrNot explicitly stated, but method is described as suitable for large-scale industrial production. mdpi.com

α-Arylation via Palladium-Catalyzed Deprotonative Cross-Coupling

Chemoselectivity and Functional Group Tolerance

A significant advantage of the Pd-NiXantphos catalyst system is its remarkable chemoselectivity and broad functional group tolerance. acs.org This catalytic system enables the direct C-C cross-coupling reaction to proceed in the presence of various sensitive functional groups that might otherwise react under different conditions. acs.org

Synthesis of 2-Phenyl-2-(2-pyridyl)acetonitrile

A classic and straightforward method for the synthesis of 2-phenyl-2-(2-pyridyl)acetonitrile involves the reaction of phenylacetonitrile with 2-bromopyridine (B144113) in the presence of a strong base, such as sodium amide (NaNH2). prepchem.com This reaction proceeds through the deprotonation of phenylacetonitrile at the benzylic position by sodium amide to generate a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the C2 position of the 2-bromopyridine in a nucleophilic aromatic substitution reaction, displacing the bromide and forming the desired C-C bond.

The reaction is typically carried out in a dry, inert solvent like toluene. prepchem.com Phenylacetonitrile is added to a suspension of sodium amide, and the mixture is heated to facilitate the formation of the carbanion. prepchem.com Subsequently, 2-bromopyridine is introduced, and the reaction is continued at reflux. prepchem.com After the reaction is complete, an aqueous workup is performed to quench the remaining base and separate the product. prepchem.com The crude product can then be purified by distillation under reduced pressure, followed by recrystallization to yield pure 2-phenyl-2-(2-pyridyl)acetonitrile. prepchem.com This method provides a reliable route to this important α-aryl-2-pyridylacetonitrile derivative. prepchem.com

ReactantReagent/SolventRole
PhenylacetonitrileStarting material, source of the carbanion.
2-BromopyridineStarting material, electrophile.
Sodium AmideStrong base to deprotonate phenylacetonitrile.
TolueneDry, inert solvent for the reaction.

Reactivity and Mechanistic Studies of 2 Pyridylacetonitrile

Reactivity of the Methylene (B1212753) Moiety in 2-Pyridylacetonitrile

The methylene group in this compound is characterized by its notable reactivity, a feature attributed to the electron-withdrawing effects of both the adjacent pyridyl and cyano groups. This activation renders the methylene protons acidic and susceptible to abstraction, facilitating a variety of chemical transformations.

Reactions with Electrophiles

The methylene moiety in heteroaromatic substituted acetonitriles, including this compound, is known to be reactive toward electrophiles under mild conditions. mdpi.comnih.govsemanticscholar.org This reactivity has been widely utilized in the synthesis of a diverse range of functionally substituted and condensed azoles and azines. mdpi.comnih.govsemanticscholar.org The electron-withdrawing nature of the pyridyl ring and the nitrile group enhances the acidity of the methylene protons, making the carbon atom a nucleophilic center that readily reacts with various electrophiles. mdpi.comnih.govsemanticscholar.org

Acylation Reactions

Acylation reactions of this compound have been a subject of study, with a particular focus on the regioselectivity of the reaction, which can occur at either the methylene carbon (C-acylation) or the pyridine (B92270) nitrogen (N-acylation).

The reaction of this compound with acetic anhydride (B1165640) has been investigated, demonstrating that the product is the C-acetyl derivative. acs.org This outcome holds true under both cold and hot reaction conditions. acs.org The introduction of an acetyl group at the methylene position is a result of the nucleophilic character of the carbanion formed upon deprotonation of the active methylene group. acs.org

A study on the acylation of pyridylacetonitriles has highlighted a key difference in reactivity between the 2- and 4-isomers. acs.org While this compound undergoes C-acylation with acetic anhydride, 4-pyridylacetonitrile yields the N-acetyl derivative under cold conditions. acs.org This divergence in behavior underscores the influence of the nitrogen atom's position within the pyridine ring on the reaction's regioselectivity. In the case of this compound, the proximity of the nitrogen may facilitate intramolecular interactions that favor the formation of the C-acylated product. acs.org

Coupling with Aromatic Diazonium Salts

This compound readily participates in coupling reactions with aromatic diazonium salts, a process that is central to the synthesis of various heterocyclic compounds. mdpi.comnih.govsemanticscholar.org

The coupling of this compound with aromatic diazonium salts results in the formation of arylhydrazones. mdpi.comnih.govsemanticscholar.org This reaction typically proceeds by adding a cold solution of the aryldiazonium salt to a cold solution of this compound in a suitable solvent like ethanol, in the presence of a base such as sodium acetate. semanticscholar.org The resulting solid arylhydrazone product can then be collected by filtration. semanticscholar.org Structural analysis, including X-ray crystallography, has confirmed the formation of these arylhydrazone structures. mdpi.comnih.govsemanticscholar.org

Table 1: Products from the coupling reaction of this compound with various aromatic diazonium salts.

Diazonium Salt ReactantResulting Arylhydrazone ProductYield (%)Melting Point (°C)
p-Chloroaniline[(4-Chlorophenyl)hydrazono]pyridine-2-yl-acetonitrile92147-148
p-Nitroaniline[(4-Nitrophenyl)hydrazono]pyridine-2-yl-acetonitrileNot specifiedNot specified
p-Anisidine[(4-Methoxyphenyl)hydrazono]pyridine-2-yl-acetonitrileNot specifiedNot specified
Geometrical Isomerism (Syn-Form Confirmation)

In the study of this compound's reactivity, particularly in reactions leading to products with potential for geometrical isomerism, the stereochemical outcome is of significant interest. When this compound is coupled with aromatic diazonium salts, it yields arylhydrazone products. nih.govnih.gov While the formation of a mixture of geometrical isomers (syn and anti) might be anticipated, experimental evidence has confirmed the preferential formation of the syn-isomer. nih.govmdpi.com

Detailed structural analysis, including X-ray crystal structure determination, has established that these arylhydrazone derivatives exist exclusively in the syn-form in the solid state. nih.govmdpi.com This specific stereochemical outcome influences the subsequent reactivity and cyclization potential of these intermediates. mdpi.com For instance, attempts to induce cyclization of these syn-arylhydrazones to form fused pyrazolopyridines were unsuccessful, suggesting that the geometrical configuration is a critical factor in directing further synthetic transformations. nih.govmdpi.com

Condensation Reactions

This compound possesses an active methylene group, making it a versatile precursor in a variety of condensation reactions. This reactivity is central to the synthesis of complex heterocyclic systems.

Condensation with Active Malonic Esters

Research has shown that this compound undergoes condensation with active malonic esters. This reaction serves as a key step in the construction of fused heterocyclic compounds, specifically leading to the formation of quinolizine derivatives.

The condensation reaction between this compound and various active malonic esters directly yields 1-cyano-3-substituted 2-hydroxyquinolizin-4-ones. This transformation provides an efficient route to this particular heterocyclic scaffold. The structure of these products has been confirmed through spectroscopic methods, including Infrared (IR) and Nuclear Magnetic Resonance (NMR) data.

Table 1: Synthesis of 1-cyano-3-substituted 2-hydroxyquinolizin-4-ones

This compound ReactantActive Malonic EsterResulting Product
This compoundDiethyl malonate1-cyano-2-hydroxyquinolizin-4-one
This compoundDiethyl ethylmalonate1-cyano-3-ethyl-2-hydroxyquinolizin-4-one
This compoundDiethyl phenylmalonate1-cyano-3-phenyl-2-hydroxyquinolizin-4-one

Knoevenagel Condensation Reactions

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. wikipedia.org It involves the nucleophilic addition of a compound with an active hydrogen (an active methylene compound) to a carbonyl group, which is then followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.org Due to its active methylene group, this compound is a suitable substrate for this type of condensation. The reaction is typically catalyzed by a weak base. wikipedia.org

The Knoevenagel condensation of this compound readily occurs with various aldehydes. In this reaction, the active methylene group of this compound attacks the carbonyl carbon of the aldehyde, leading to a Knoevenagel adduct. This reaction is a reliable method for synthesizing α,β-unsaturated nitriles.

It is important to distinguish this reaction from multicomponent reactions involving isocyanides. While isocyanides are known to react with aldehydes, they do so in mechanistically distinct processes such as the Passerini and Ugi reactions, which involve the addition of a carboxylic acid and, in the case of the Ugi reaction, an amine, to form α-acyloxy amides or bis-amides, respectively. These are not Knoevenagel-type condensations.

Table 2: Examples of Knoevenagel Condensation with Aldehydes

Active Methylene CompoundAldehydeCatalystProduct
This compoundBenzaldehydePiperidine2-Phenyl-3-(pyridin-2-yl)acrylonitrile
This compound4-ChlorobenzaldehydePiperidine2-(4-Chlorophenyl)-3-(pyridin-2-yl)acrylonitrile
This compound4-MethoxybenzaldehydePiperidine2-(4-Methoxyphenyl)-3-(pyridin-2-yl)acrylonitrile

The synthesis of the pyrrolo[3,4-b]quinolizine ring system via a direct Knoevenagel condensation of this compound with functionalized maleimides is not a prominently documented synthetic route. Maleimides typically react as dienophiles in Diels-Alder reactions or as Michael acceptors. researchgate.net

However, structurally related fused systems, such as pyrrolo[3,4-b]pyridin-5-ones, have been synthesized using maleic anhydride (a precursor to maleimides) through a different mechanistic pathway. mdpi.commdpi.com This synthesis involves a multi-step, one-pot process that begins with an Ugi–Zhu three-component reaction, followed by a cascade sequence that includes an aza Diels–Alder cycloaddition with maleic anhydride, N-acylation, decarboxylation, and dehydration. mdpi.com This highlights an alternative strategy for constructing pyrrole-fused nitrogenous heterocycles starting from reagents related to those in the proposed Knoevenagel condensation.

Cycloaddition Reactions

This compound participates in cycloaddition reactions, which are valuable for constructing cyclic molecular frameworks.

Copper(I) promotes the cycloaddition reaction between this compound and various ketones, such as acetone, pentan-2-one, and pentan-3-one. rsc.orgrsc.org This reaction leads to the formation of novel cyclic compounds. rsc.org The process highlights the ability of copper(I) ions to coordinate with pyridine derivatives that possess a donor group at the 2-position, facilitating the subsequent reaction with the ketone. rsc.org

The mechanism of the copper(I)-promoted cycloaddition has been investigated through the isolation and characterization of intermediate products using single-crystal X-ray analysis, ¹H NMR, and IR spectroscopy. rsc.orgrsc.org The proposed mechanism involves the initial coordination of the this compound to the copper(I) ion. Spectroscopic data from an isolated intermediate indicates that the cyano group is more strongly coordinated to the copper than the pyridine ring nitrogen. rsc.org This activation facilitates the subsequent steps of the cycloaddition with the ketone. The characterization of these intermediates is crucial for elucidating the reaction pathway. rsc.orgrsc.org Computational studies on related copper(I)-catalyzed reactions suggest that the generation of an electrophilic copper(I) carbene intermediate can be a key step. rsc.org

Copper(I)-Promoted Cycloaddition with Ketones

C-H Functionalization Reactions

Direct C-H functionalization is an increasingly important strategy in organic synthesis for its atom economy. However, the C-H functionalization of pyridines presents challenges due to the electron-poor nature of the ring and the tendency of the nitrogen lone pair to coordinate with and potentially inhibit metal catalysts. rsc.orgrsc.org

Iridium-catalyzed C-H functionalization, particularly C-H borylation, is a valuable method for preparing heteroaryl boronates. rsc.orgresearchgate.net However, its application to pyridines can be hampered by low reactivity. rsc.org This reduced reactivity is attributed to the inhibition of the active iridium catalyst through the coordination of the pyridine's nitrogen lone pair to the vacant site on the metal center. rsc.orgresearchgate.net

To overcome this challenge, strategies such as introducing a directing group or a substituent at the C-2 position can be employed. rsc.orgresearchgate.net For a substrate like this compound, the cyanomethyl group is already at the C-2 position. This substituent could potentially influence the regioselectivity and reactivity of C-H functionalization at other positions on the pyridine ring. The development of iridium-catalyzed methodologies with high functional group tolerance is an active area of research, aiming to enable the late-stage functionalization of complex molecules. nih.govchemrxiv.org

Oxidative C-H Functionalization for Indolizine (B1195054) Synthesis

The synthesis of indolizines, a class of nitrogen-fused heterocycles with significant pharmaceutical applications, can be achieved from this compound derivatives through methods involving oxidative C-C and C-N bond formation. nih.govorganic-chemistry.org These strategies often utilize transition-metal catalysis to activate the C-H bonds of the methylene group in the this compound scaffold.

One notable approach is the palladium-catalyzed regioselective annulation of 2-(pyridin-2-yl)acetonitrile derivatives with propargyl carbonates. organic-chemistry.org This method provides a direct and efficient route to polysubstituted indolizines. The regioselectivity of this reaction is highly dependent on the choice of the phosphine (B1218219) ligand used in the catalytic system. organic-chemistry.org Mechanistic studies suggest the reaction proceeds through the formation of (σ-allenyl)palladium(II) intermediates. organic-chemistry.org

Another strategy involves the copper/I₂-mediated oxidative cross-coupling and cyclization of 2-(pyridin-2-yl)acetate derivatives (closely related to this compound) with simple olefins. nih.gov This protocol allows for the synthesis of a diverse range of 1,3-di- and 1,2,3-trisubstituted indolizines. nih.gov These reactions highlight the utility of the activated methylene group in this compound and its derivatives for constructing the indolizine core via oxidative functionalization. nih.govnih.gov

Other Notable Reactions

Reaction with Dimethylformamide Dimethyl Acetal (B89532) (DMFDMA)

This compound reacts with dimethylformamide dimethyl acetal (DMFDMA), a common one-carbon synthon, to form an enaminonitrile. nih.govsemanticscholar.org The methylene group in this compound is sufficiently acidic to react with DMFDMA under mild conditions. nih.govsemanticscholar.org The reaction typically involves heating a mixture of the two reactants, sometimes under microwave irradiation, to yield 3-dimethylamino-2-(pyridin-2-yl)acrylonitrile. nih.gov This enaminonitrile is a versatile intermediate for the synthesis of various heterocyclic systems. nih.govsemanticscholar.orgnih.gov

ReactantsConditionsProductYieldReference
This compound, DMFDMAMicrowave irradiation, 240 W, 1 min3-dimethylamino-2-(pyridin-2-yl)acrylonitrile80% nih.gov

The enaminonitrile formed from the reaction of this compound and DMFDMA serves as a key precursor for synthesizing pyrazolylpyridines. nih.govsemanticscholar.org When 3-dimethylamino-2-(pyridin-2-yl)acrylonitrile is treated with hydrazine (B178648) hydrate (B1144303), a cyclization reaction occurs. nih.govsemanticscholar.org This reaction proceeds readily, often under microwave irradiation, to afford 4-(pyridin-2-yl)-2H-pyrazol-3-ylamine in good yield. nih.govsemanticscholar.org The resulting compound features a pyridine ring fused to a pyrazole (B372694) ring, a scaffold of interest in medicinal chemistry. nih.gov

ReactantReagentConditionsProductYieldReference
3-dimethylamino-2-(pyridin-2-yl)acrylonitrileHydrazine hydrate (80%)Microwave irradiation, 2 min4-(pyridin-2-yl)-2H-pyrazol-3-ylamine75% nih.govsemanticscholar.org

Reaction with Hydroxylamine (B1172632) for Triazolylpyridine Synthesis

The synthesis of triazolylpyridines from this compound involves a multi-step sequence. First, this compound is coupled with aromatic diazonium salts to yield arylhydrazone intermediates. nih.govsemanticscholar.org These arylhydrazono-2-pyridylacetonitriles are then reacted with hydroxylamine hydrochloride in the presence of a base like sodium acetate, typically in a high-boiling solvent such as dimethylformamide (DMF) under reflux. nih.govsemanticscholar.org

The reaction is believed to proceed through the formation of an intermediate amidoxime, which then undergoes cyclization. nih.gov This process leads to the formation of 2-aryl-5-(pyridin-2-yl)-2H- nih.govsemanticscholar.orgrsc.orgtriazol-4-ylamines. nih.govsemanticscholar.org The structure of the 1,2,3-triazole product has been confirmed through spectroscopic methods. nih.gov

ReactantsConditionsProduct (Example)YieldReference
[(4-Chlorophenyl)hydrazono]-(pyridin-2-yl)acetonitrile, Hydroxylamine hydrochloride, Sodium acetateDMF, reflux, 8 hrs2-(4-Chlorophenyl)-5-(pyridin-2-yl)-2H- nih.govsemanticscholar.orgrsc.orgtriazol-4-ylamine80% nih.gov

Iron(III)-catalyzed α-cyanation and carbonylation

Recent research has demonstrated the utility of this compound in iron(III)-catalyzed reactions for the functionalization of N-aryl-substituted tetrahydroisoquinolines (THIQs). rsc.org In these transformations, this compound can act as a novel organic nitrile source for α-cyanation or as a crucial additive for α-carbonylation, with the reaction outcome being temperature-dependent. rsc.orgresearchgate.net

Under the catalysis of an iron salt such as iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) and an oxygen atmosphere, the reaction between an N-aryl-THIQ and this compound at a moderate temperature (e.g., 50 °C) leads to the α-cyanation product, an α-amino nitrile. rsc.org When the reaction temperature is elevated (e.g., 100 °C), the reaction pathway diverges to yield the α-carbonylation product, a tetrahydroisoquinolinone. rsc.org This temperature-controlled divergent synthesis provides a selective and operationally simple method for producing two distinct classes of valuable heterocyclic compounds from the same set of starting materials. rsc.org The iron catalyst is essential for both the cyanation and carbonylation pathways. rsc.org

Substrate (Example)ReagentsTemperatureProductYieldReference
2-phenyl-1,2,3,4-tetrahydroisoquinolineThis compound, Fe(NO₃)₃·9H₂O, O₂50 °Cα-amino nitrile76% rsc.org
2-phenyl-1,2,3,4-tetrahydroisoquinolineThis compound, Fe(NO₃)₃·9H₂O, O₂100 °Ctetrahydroisoquinolinone- rsc.org

Applications of 2 Pyridylacetonitrile in Heterocyclic Synthesis

Synthesis of Pyridine (B92270) Derivatives

The inherent pyridine ring in 2-pyridylacetonitrile serves as a foundation, while the reactive acetonitrile (B52724) side-chain enables the annulation or substitution required to form more complex, functionally substituted pyridine systems.

The activated methylene (B1212753) moiety in this compound is readily attacked by electrophiles under relatively mild conditions, a reactivity that has been harnessed for the synthesis of functionally substituted azoles and condensed azoles. nih.gov This reactivity is also key to producing a variety of substituted pyridines.

One significant pathway involves the coupling of this compound with aromatic diazonium salts, which yields arylhydrazone derivatives. nih.govnih.gov These arylhydrazones are valuable intermediates. For instance, they can be reacted with hydroxylamine (B1172632) in refluxing dimethylformamide (DMF) to produce 1,2,3-triazolylpyridines. nih.govnih.gov

Another strategy for functionalization is the condensation of this compound with dimethylformamide dimethyl acetal (B89532) (DMFDMA). This reaction produces an enaminonitrile intermediate, 3-dimethylamino-2-(pyridin-2-yl)acrylonitrile, which can be further cyclized to form pyrazolylpyridine derivatives. nih.govnih.gov This approach highlights the utility of this compound as a precursor to bi-heterocyclic systems where a new azole ring is fused or linked to the initial pyridine structure.

Reactant 1Reactant 2Product TypeRef.
This compoundAromatic diazonium saltsArylhydrazones nih.govnih.gov
Arylhydrazone of this compoundHydroxylamine1,2,3-Triazolylpyridines nih.govnih.gov
This compoundDMFDMAEnaminonitrile nih.govnih.gov
Enaminonitrile IntermediateHydrazine (B178648) hydrate (B1144303)Pyrazolylpyridine nih.gov

Synthesis of Indolizine (B1195054) Derivatives

Indolizine, a nitrogen-fused bicyclic heterocycle, is a core structure in numerous natural products and pharmacologically active compounds. rsc.orgrsc.org this compound is a prominent building block for constructing the indolizine skeleton, typically by forming the five-membered pyrrole ring onto the existing pyridine core.

Palladium-catalyzed annulation reactions provide a direct route to polysubstituted indolizines from this compound derivatives and alkynes (in the form of propargyl carbonates). organic-chemistry.org This method is notable for its regioselectivity, which can be controlled by the choice of phosphine (B1218219) ligand. organic-chemistry.org The reaction proceeds through the formation of a (σ-allenyl)palladium(II) intermediate and tolerates a range of functional groups on the alkyne partner. organic-chemistry.org

An iodine-mediated oxidative cyclization between 2-(pyridin-2-yl)acetate derivatives (closely related to the nitrile) and various alkynes also yields substituted indolizines in a regio- and chemoselective manner, demonstrating the general utility of this synthetic strategy. organic-chemistry.org

Catalyst/MediatorSubstratesProductKey FeaturesRef.
Pd₂(dba)₃/DPE-Phos2-(Pyridin-2-yl)acetonitrile derivatives, Propargyl carbonatesPolysubstituted indolizinesRegioselective, ligand-dependent organic-chemistry.org
Iodine2-(Pyridin-2-yl)acetate derivatives, AlkynesSubstituted indolizinesRegio- and chemoselective organic-chemistry.org

The reaction between 2-alkylpyridines, including this compound, and Morita-Baylis-Hillman (MBH) acetates offers a pathway to 2-arylated indolizines. rsc.org This reaction proceeds in the presence of triethylamine and demonstrates good reactivity for this compound, although yields may be slightly lower compared to other 2-alkylpyridine substrates. rsc.org The mechanism is thought to involve the extrusion of HNO₂ in a process analogous to certain pyrrole syntheses. rsc.org

Modern synthetic methods increasingly employ oxidative C-H functionalization to create C-C and C-N bonds efficiently. A notable example is the copper/I₂-mediated oxidative cross-coupling and cyclization of 2-(pyridin-2-yl)acetate derivatives with simple olefins. nih.gov This straightforward approach provides access to 1,3-di- and 1,2,3-trisubstituted indolizines. nih.gov While this specific example uses the acetate ester, the underlying principle of activating the methylene position for oxidative coupling is broadly applicable to this compound as well. Another protocol describes the synthesis of indolizine-1-carboxylates from 2-pyridylacetate through an Ortoleva-King reaction followed by an Aldol condensation under mild conditions. nih.gov

Three-component reactions (TCRs) are highly efficient for building molecular complexity in a single step. A highly effective three-component synthesis of diversely substituted indolizines involves the condensation of this compound, aldehydes, and isonitriles. rsc.org Similarly, a divergent synthesis of two distinct types of indolizines has been developed using this compound, a (hetero)arylglyoxal, and trimethylsilyl cyanide (TMSCN). rsc.org Depending on the reaction sequence, this method can yield either 2-aryl-3-aminoindolizines or 2-acyl-3-aminoindolizines. rsc.org Furthermore, a copper-catalyzed three-component reaction of pyridines (including quinolines and isoquinolines), an ETDF-containing reagent, and an alkyne has been developed to construct indolizine-containing alkyl sulfonyl fluorides under mild conditions. rsc.org

Component 1Component 2Component 3Product TypeRef.
This compoundAldehydesIsonitrilesDiversely substituted indolizines rsc.org
This compound(Hetero)arylglyoxalsTMSCN2-Aryl/Acyl-3-aminoindolizines rsc.org
PyridinesETDF-containing reagentAlkynesIndolizine-containing alkyl sulfonyl fluorides rsc.org

Synthesis of Quinolizine Derivatives

Quinolizine and its derivatives are an important class of nitrogen-containing heterocyclic compounds found in a number of alkaloids and synthetic molecules with interesting biological activities. This compound has been utilized as a key starting material for the construction of the quinolizine ring system.

A significant application of this compound in this context is its condensation reaction with active malonic esters. This reaction leads to the formation of 1-cyano-3-substituted 2-hydroxyquinolizin-4-ones sigmaaldrich.com. The reaction proceeds through an initial Knoevenagel condensation of the active methylene group of this compound with one of the ester groups of the malonic ester, followed by an intramolecular cyclization and tautomerization to afford the stable quinolizine derivative.

The general reaction scheme for the synthesis of 1-cyano-3-substituted 2-hydroxyquinolizin-4-ones from this compound is presented below:

Reaction Scheme:

this compound + Substituted Malonic Ester → 1-Cyano-3-substituted 2-hydroxyquinolizin-4-one

This method provides a straightforward and efficient route to highly functionalized quinolizine derivatives, demonstrating the utility of this compound as a precursor for this important heterocyclic scaffold.

The synthesis of pyrrolo[3,4-b]quinolizines represents a more complex challenge in heterocyclic chemistry, involving the fusion of a pyrrole ring to the quinolizine core. While direct synthetic routes from this compound to this specific fused system are not extensively documented, the functionalized quinolizine derivatives obtained from this compound can serve as advanced intermediates for the subsequent construction of the pyrrole ring. For instance, the cyano and hydroxy groups on the quinolizine ring, derived from this compound, offer synthetic handles for further annulation reactions to build the desired pyrrolo[3,4-b]quinolizine skeleton.

Synthesis of Azole and Fused Azole Systems

This compound is a versatile precursor for the synthesis of various azole and fused azole systems, which are prevalent in medicinal chemistry and materials science. The reactive methylene group and the nitrile functionality of this compound are key to its utility in constructing these five-membered heterocyclic rings.

The synthesis of 1,2,3-triazole derivatives from this compound can be achieved through a multi-step sequence involving the formation of an arylhydrazone intermediate. This compound couples with aromatic diazonium salts to yield arylhydrazones. These arylhydrazones can then be cyclized to form 1,2,3-triazolylpyridines. nih.gov

The reaction of the arylhydrazones of this compound with hydroxylamine in refluxing dimethylformamide (DMF) leads to the formation of 2-aryl-5-(pyridin-2-yl)-2H- sigmaaldrich.comelsevierpure.comacs.orgtriazol-4-ylamines. nih.gov This transformation proceeds via the formation of an intermediate amidoxime, which then undergoes cyclization and dehydration to afford the final 1,2,3-triazole product.

Table 1: Synthesis of 2-Aryl-5-(pyridin-2-yl)-2H- sigmaaldrich.comelsevierpure.comacs.orgtriazol-4-ylamines

Aryl Group Reagents and Conditions Product Yield (%)
4-Chlorophenyl Hydroxylamine hydrochloride, Sodium acetate, DMF, reflux 2-(4-Chlorophenyl)-5-(pyridin-2-yl)-2H- sigmaaldrich.comelsevierpure.comacs.orgtriazol-4-ylamine Not specified

This compound can also be employed in the synthesis of pyrazole (B372694) and pyrazolylpyridine derivatives. A key intermediate in this synthesis is the enaminonitrile derived from the reaction of this compound with dimethylformamide dimethyl acetal (DMFDMA). nih.gov

The resulting 3-(dimethylamino)-2-(pyridin-2-yl)acrylonitrile is then treated with hydrazine hydrate to yield 4-(pyridin-2-yl)-2H-pyrazol-3-ylamine. nih.gov The reaction proceeds through a condensation of the enaminonitrile with hydrazine, followed by an intramolecular cyclization and elimination of dimethylamine.

Table 2: Synthesis of 4-(Pyridin-2-yl)-2H-pyrazol-3-ylamine

Starting Material Reagents and Conditions Product Yield (%)

Synthesis of Other Heterocyclic Compounds

Beyond quinolizines and azoles, this compound is a useful starting material for the synthesis of other heterocyclic systems, including oxazolines.

2-Oxazolines are five-membered heterocyclic compounds with a wide range of applications, including their use as chiral ligands in asymmetric catalysis and as protecting groups for carboxylic acids. The synthesis of 2-substituted oxazolines can be achieved through the reaction of nitriles with 2-amino alcohols.

While a broad range of nitriles can be used in this reaction, this compound can serve as the nitrile component to introduce a pyridyl substituent at the 2-position of the oxazoline ring. The reaction typically involves the condensation of this compound with a 2-amino alcohol, such as ethanolamine, often in the presence of a catalyst or under high-temperature conditions, to yield 2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole.

The general reaction is as follows:

Reaction Scheme:

this compound + 2-Aminoethanol → 2-(Pyridin-2-ylmethyl)-4,5-dihydrooxazole

This reaction provides a direct method for the synthesis of 2-pyridyl substituted oxazolines, further highlighting the versatility of this compound as a synthon in heterocyclic chemistry.

Computational and Spectroscopic Studies on 2 Pyridylacetonitrile and Its Derivatives

Electronic Structure and Properties

The electronic structure of 2-pyridylacetonitrile is characterized by the interplay between the π-electron system of the pyridine (B92270) ring and the electron-withdrawing nature of the nitrile group. Computational studies, often employing density functional theory (DFT), are instrumental in elucidating the electronic properties of such molecules. The nitrogen atom in the pyridine ring introduces a degree of asymmetry and alters the electron distribution compared to a simple phenylacetonitrile (B145931).

Research on related pyridine derivatives has shown that substituents can significantly impact the geometry, electronic structure, and electrostatic properties of the molecule. For instance, the presence of electron-donating groups can modify the electron density on the pyridine ring, which in turn influences the properties of the side chain. In this compound, the nitrile group acts as a π-acceptor, withdrawing electron density from the pyridine ring, particularly from the ortho and para positions. This electronic communication between the substituent and the ring is a key determinant of the molecule's reactivity and spectroscopic behavior.

Computational analyses of related organometallic complexes containing pyridine-based ligands have further highlighted the versatility of the pyridine moiety in coordinating with metal centers and the influence of the electronic structure on the stability and reactivity of these complexes.

Mechanistic Pathway Elucidations

Computational studies are a powerful tool for elucidating the mechanistic pathways of reactions involving this compound. Theoretical calculations can map out potential energy surfaces, identify transition states, and determine the most likely reaction mechanisms.

For example, this compound is known to undergo coupling reactions with aromatic diazonium salts to form arylhydrazones. mdpi.com Mechanistic studies of such reactions would likely involve the initial formation of a diazonium salt adduct, followed by a series of proton transfers and rearrangements to yield the final hydrazone product. Computational modeling can help to visualize the structures of intermediates and transition states along this pathway.

Furthermore, this compound can act as a precursor in the synthesis of various functionally substituted pyridines. mdpi.com For instance, it can be condensed with dimethylformamide dimethyl acetal (B89532) to produce an enaminonitrile, which can then be cyclized to form other heterocyclic systems. mdpi.com The elucidation of these reaction mechanisms at a molecular level is greatly aided by computational chemistry, which can provide insights into the stereochemistry and regioselectivity of these transformations.

Studies on the reactions of the parent pyridine molecule, such as its reaction with excited nitrogen atoms, have revealed complex mechanistic pathways involving ring-opening and the formation of various nitrogen-containing products. chemrxiv.orgnih.gov These studies provide a foundation for understanding the potential reactivity of substituted pyridines like this compound.

Conformational Analysis and Isomerism

The conformational landscape of this compound is primarily defined by the rotation around the single bond connecting the pyridine ring to the cyanomethyl group (-CH₂CN). This rotation can lead to the existence of different rotational isomers, or conformers. The relative energies of these conformers are influenced by steric and electronic interactions between the cyanomethyl group and the pyridine ring.

Computational studies on sterically hindered (imino)pyridines have demonstrated the existence of multiple stable isomers in solution, which can be in rapid equilibrium. nih.gov Similar conformational isomerism can be expected for this compound. The orientation of the cyanomethyl group relative to the nitrogen atom of the pyridine ring will likely define the most stable conformers. These conformational preferences can have a significant impact on the molecule's reactivity and its interactions with other molecules.

In derivatives of this compound, such as 2-N-phenylamino-methyl-nitro-pyridines, the conformation is found to be non-planar, with the substituent groups twisted relative to the pyridine ring. nist.gov This highlights the importance of considering the three-dimensional structure of these molecules when interpreting their properties.

X-ray crystallography provides definitive information about the solid-state conformation and intermolecular interactions of a molecule. For this compound, a crystal structure is available in the Crystallography Open Database (COD) with the identification number 7034186. nih.gov

In the absence of readily available detailed structural parameters for the parent molecule, the crystal structures of its derivatives can provide valuable insights. For instance, the X-ray crystal structure of [(4-chlorophenyl)hydrazono]pyridine-2-yl-acetonitrile, a derivative of this compound, has been determined. mdpi.com Such studies reveal the precise bond lengths, bond angles, and torsion angles in the solid state, as well as how the molecules pack in the crystal lattice. These packing arrangements are often governed by intermolecular forces such as hydrogen bonding and π-π stacking interactions.

Spectroscopic Characterization Techniques

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of this compound. The chemical shifts and coupling patterns in the NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

In the ¹H NMR spectrum, the protons of the pyridine ring typically appear in the aromatic region (δ 7.0-8.5 ppm). The proton ortho to the nitrogen atom (at the C6 position) is usually the most deshielded and appears at the lowest field. The methylene (B1212753) protons of the cyanomethyl group appear as a singlet, typically in the range of δ 3.8-4.2 ppm.

The ¹³C NMR spectrum shows distinct signals for each carbon atom. The carbon of the nitrile group (C≡N) is characteristically found in the region of δ 115-120 ppm. The carbons of the pyridine ring appear in the aromatic region, with their chemical shifts influenced by the position relative to the nitrogen atom and the cyanomethyl substituent.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-37.21 (ddd)123.0
H-47.70 (td)137.0
H-57.39 (d)128.1
H-68.59 (d)149.8
-CH₂-3.87 (s)24.2
C-2-146.5
C≡N-117.5

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Data compiled from various sources.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the IR spectrum of this compound, the most prominent and diagnostic absorption is that of the nitrile (C≡N) stretching vibration, which typically appears as a sharp, medium-intensity band in the range of 2240-2260 cm⁻¹.

The aromatic C-H stretching vibrations of the pyridine ring are observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group appears just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-H bending vibrations appear at lower wavenumbers.

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)
Aromatic C-HStretching3100-3000
Aliphatic C-HStretching3000-2850
Nitrile (C≡N)Stretching2250
Aromatic C=C/C=NStretching1600-1400

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (e.g., neat liquid, KBr pellet).

Mass Spectrometry (MS)

Mass spectrometry of this compound (C₇H₆N₂) reveals a distinct fragmentation pattern upon electron ionization, which is instrumental in confirming its molecular structure. The molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 118, corresponding to the compound's molecular weight (118.14 g/mol ). nih.gov

The fragmentation process is primarily dictated by the stability of the pyridine ring and the nature of the acetonitrile (B52724) substituent. The base peak, representing the most abundant fragment ion, is typically the molecular ion itself (m/z 118), indicating a relatively stable molecule under ionization conditions. Key fragmentation pathways include:

Loss of a Hydrogen atom (H·): A peak at m/z 117 results from the loss of a single hydrogen atom, forming the [M-H]⁺ ion.

Loss of the Acetonitrile Radical (·CH₂CN): Cleavage of the C-C bond between the pyridine ring and the methylene bridge results in the formation of the stable pyridyl cation at m/z 78. This is often a significant peak in the spectrum.

Loss of Hydrogen Cyanide (HCN): A fragmentation pathway can lead to the loss of HCN (27 Da) from the molecular ion, resulting in a fragment ion at m/z 91.

These characteristic fragments provide a clear fingerprint for the identification of this compound.

UV-Vis Absorption and Fluorescence Spectroscopy

The photophysical properties of this compound are primarily governed by the electronic transitions within the pyridine chromophore. While comprehensive spectral data for the parent compound is limited in readily available literature, its characteristics can be inferred from structurally similar molecules like pyridine and 2-cyanopyridine (B140075).

The UV-Vis absorption spectrum is expected to be dominated by a strong absorption band in the range of 260-270 nm. caymanchem.comnih.gov This absorption corresponds to the π-π* electronic transition within the aromatic pyridine ring. researchgate.net For comparison, pyridine exhibits its primary absorption maximum at approximately 254 nm, while 2-cyanopyridine absorbs at 265 nm in cyclohexane. nih.govsielc.com Information regarding the fluorescence emission properties of this compound is not extensively documented, suggesting it may be a weak emitter in its standard form.

While this compound itself is not a prominent luminogen, its derivatives, particularly its protonated forms (pyridinium salts), have been shown to exhibit Aggregation-Induced Emission (AIE). AIE is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation or in the solid state. This behavior is contrary to the common aggregation-caused quenching (ACQ) effect observed in many traditional fluorophores.

The mechanism behind AIE in pyridinium (B92312) derivatives of this compound involves the restriction of intramolecular motions (RIM) in the aggregated state. In dilute solutions, the molecules are free to undergo intramolecular rotations and vibrations, which provide non-radiative pathways for the decay of the excited state, thus quenching fluorescence. However, upon aggregation in a poor solvent or in the crystalline solid state, strong intermolecular interactions, such as π⁺-π stacking between neighboring pyridinium rings, lock the molecules in place. This structural rigidification blocks the non-radiative decay channels, forcing the excited state to decay radiatively, which results in a significant enhancement of fluorescence emission.

The photophysical properties of molecules containing polar functional groups like the pyridine and nitrile moieties are often sensitive to the polarity of their solvent environment, a phenomenon known as solvatochromism. Although a detailed solvatochromic study specifically on this compound is not widely available, the behavior of related pyridyl-containing compounds suggests that it would exhibit solvent-dependent spectral shifts.

For molecules with an intramolecular charge-transfer (ICT) character in their excited state, an increase in solvent polarity typically leads to a stabilization of the more polar excited state relative to the ground state. This stabilization reduces the energy gap between the two states, resulting in a bathochromic (red) shift in the emission spectrum. For instance, studies on pyrazoline derivatives bearing a pyridin-2-yl group show a distinct red shift in their emission maximum when the solvent is changed from a nonpolar solvent like diethyl ether to a more polar one like acetonitrile. This positive solvatochromism indicates an increase in the dipole moment upon excitation. Given its structure, this compound and its emissive derivatives are expected to display similar sensitivity to solvent polarity, making them potential candidates for use as environmental polarity probes.

Role of 2 Pyridylacetonitrile in Medicinal Chemistry Intermediates

Pharmaceutical Intermediates

2-Pyridylacetonitrile is widely recognized as an important raw material and intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and dyestuffs. jchemrev.com Its utility stems from the reactive nature of the methylene (B1212753) bridge (the -CH2- group), which is activated by the adjacent electron-withdrawing nitrile (-CN) group and the pyridine (B92270) ring. This activation allows for a variety of chemical transformations, making it a flexible synthon for medicinal chemists.

The compound's structure facilitates several key reactions used in drug synthesis. For instance, the methylene group can be readily deprotonated to form a carbanion, which can then participate in alkylation and acylation reactions. This allows for the introduction of various side chains and functional groups, building molecular complexity. Furthermore, this compound can undergo condensation reactions with other molecules, such as active malonic esters, to form more complex heterocyclic systems like quinolizinones. ed.ac.uk Its ability to couple with aromatic diazonium salts to yield arylhydrazones further expands its synthetic utility. ed.ac.uknih.gov These reactions demonstrate its role as a foundational element for creating a diverse library of compounds for pharmacological screening.

Future Directions and Emerging Research Areas

Novel Catalytic Systems for 2-Pyridylacetonitrile Transformations

The development of efficient catalytic systems is crucial for unlocking new transformations of this compound and its derivatives. Research is increasingly focused on transition-metal catalysis to achieve previously challenging molecular constructions.

A notable advancement involves the direct α-arylation of this compound. In 2020, a catalytic system was reported for the direct diarylation of this compound, yielding α-aryl-2-pyridylacetonitrile derivatives. guidechem.com These products are of significant interest for the development of new drugs, particularly those with enzyme inhibitory activity and potential as 5HT1A receptor ligands. guidechem.com This method demonstrates high applicability for various bromoaromatics, achieving good yields of the target products. guidechem.com

Furthermore, researchers are exploring the use of self-assembled hybrid metal oxide base catalysts and silver-mediated reactions for synthesizing complex heterocyclic structures like indolizines from pyridyl-containing precursors. sigmaaldrich.com Ruthenium(II)-catalyzed reactions, utilizing the pyridyl group as a directing element, are also being developed for selective C-H functionalization, such as acylmethylation, which is valuable for the late-stage modification of complex molecules like peptides. bohrium.com

Table 1: Examples of Catalytic Transformations Involving the 2-Pyridyl Moiety

Catalytic SystemTransformationSubstrate TypeSignificance
Transition Metal Catalystα-ArylationThis compoundSynthesis of precursors for enzyme inhibitors and 5HT1A receptor ligands. guidechem.com
Silver-MediationOxidative C-H FunctionalizationThis compoundEfficient synthesis of indolizine (B1195054) derivatives. sigmaaldrich.com
Ruthenium(II) CatalystC-H AcylmethylationTryptophan-containing peptides with a pyridyl directing groupLate-stage modification of peptides. bohrium.com
Self-Assembled Hybrid Metal OxideBase CatalysisThis compoundConstruction of versatile active sites on heterogeneous catalysts. sigmaaldrich.com

Asymmetric Synthesis and Enantioselective Reactions

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry, and significant efforts are being directed towards the asymmetric transformation of substrates containing the 2-pyridyl group. These enantioselective reactions are critical for producing single-enantiomer drugs with improved efficacy and safety profiles.

One area of progress is the asymmetric synthesis of 2-(2-pyridyl)aziridines. Research has shown that the addition of chloromethyllithium to an imine derived from 2-pyridinecarboxaldehyde (B72084) and a chiral auxiliary like (S)-valinol (protected as its O-trimethylsilyl ether) can produce 1,2-disubstituted aziridines with good yield and diastereoselectivity. nih.gov These chiral aziridines are valuable intermediates that can undergo regio- and stereospecific ring-opening reactions, providing access to a variety of enantiomerically pure compounds. nih.gov

Another important development is the enantioselective Henry reaction. The direct asymmetric addition of nitromethane (B149229) to 2-acylpyridine N-oxides, catalyzed by a BOX-Cu(II) complex, has been described. nih.gov This reaction successfully creates pyridine-derived tertiary nitroaldols that feature a quaternary stereogenic center, a challenging molecular feature to construct, with good enantioselectivity. nih.gov

Furthermore, highly enantioselective copper-catalyzed conjugate additions to β-substituted alkenyl pyridines have been developed. researchgate.net By using a copper catalyst with a chiral diphosphine ligand, a wide range of alkylated chiral pyridines can be accessed, overcoming the typically low reactivity of such substrates. researchgate.net

Development of New Fluorescent Probes and Materials

This compound and its derivatives are recognized for their potential in creating advanced materials, particularly fluorescent probes for biological imaging. guidechem.com The pyridinium (B92312) core, an electron-accepting moiety, is a key component in the design of novel fluorophores.

Recent research has led to the development of a general design for pyridinium-based fluorescent probes tailored for two-photon microscopy, a technique that offers deep tissue penetration and high spatial resolution. nih.gov These probes typically feature a central pyridinium acceptor linked to one or more electron-donating "arms," such as methoxystyrene. This donor-acceptor structure facilitates intramolecular charge transfer, which is crucial for achieving excellent two-photon absorption properties in the near-infrared region. nih.gov

Examples of these probes include:

MSP-1arm, Lyso-2arm, and Mito-3arm : These are small-molecule probes that exhibit strong fluorescence and good aqueous solubility. nih.gov

Organelle-Specific Targeting : By modifying the structure, these probes can be designed to target specific subcellular compartments. Lyso-2arm and Mito-3arm have demonstrated distinct targeting abilities for lysosomes and mitochondria, respectively, making them powerful tools for monitoring biological processes at the subcellular level. nih.gov

The development of such metal-free organic molecules with multiple π-delocalized branches represents a significant step toward overcoming the limitations of existing two-photon probes, such as potential cytotoxicity and poor water solubility. nih.gov

Computational Chemistry in Predicting Reactivity and Designing New Reactions

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules, including this compound. By using computer simulations and theoretical chemistry principles, researchers can calculate molecular structures, predict properties, and explore reaction mechanisms that are difficult to study experimentally. nih.gov

One of the key applications is in predicting chemical reactivity. nsps.org.ng Theories like the Frontier Molecular Orbital Theory, which analyzes the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are used to forecast the outcomes of chemical reactions. nsps.org.ng For instance, computational studies have explained how substituting a methyl group with a cyano group in a related system affects the HOMO-LUMO energy gap, thereby influencing the feasibility of a pericyclic cyclization reaction. nih.gov

Computational methods are also vital in designing new reactions and ligands. Researchers have developed computational workflows to accurately predict the stability constants (log β) of metal complexes with pyridine-containing macrocycles, such as pyridinophanes. tcu.edu Understanding this thermodynamic parameter is critical, as it influences not only the stability of the complex but also its reactivity, guiding the design of new catalysts and therapeutic agents. tcu.edu These computational tools provide insights that complement laboratory experiments and accelerate the design of new drugs and materials.

Applications in Supramolecular Chemistry and Nanomaterials

The structural features of this compound lend themselves to applications in the fields of supramolecular chemistry and nanomaterials, where the self-assembly of molecules into larger, ordered structures is paramount.

The pyridine (B92270) nitrogen atom is a key player in these applications, acting as a hydrogen bond acceptor or a coordination site for metal ions. This allows pyridyl-containing molecules to serve as building blocks for complex supramolecular architectures. For example, pyridinophane macrocycles are a core component of supramolecular chemistry, used to create highly stable metal complexes through a combination of the chelate effect and an optimal size match for the metal ion. tcu.edu The study of these host-guest interactions is fundamental to their use in drug delivery and catalysis. tcu.edu

In the realm of materials science, the principle of self-assembly is being harnessed to create novel catalysts. Researchers have reported on self-assembled hybrid catalysts formed by simply mixing heterogeneous metal oxides with organic modifiers. sigmaaldrich.com This approach allows for the construction of versatile and highly active catalytic sites on a material's surface. Furthermore, the design of pyridinium-based fluorescent probes for bioimaging often relies on supramolecular principles, where the probes self-assemble or interact specifically with biological targets like mitochondria and lysosomes. nih.gov

Exploration of Biological Activities and Drug Discovery Pipelines

This compound is a significant intermediate in drug discovery, serving as a precursor for a wide array of heterocyclic compounds with important physiological and pharmaceutical properties. guidechem.com The pyridine scaffold itself is considered a "privileged structure" in medicinal chemistry due to its presence in numerous FDA-approved drugs, where it can act as a hydrogen bond donor/acceptor and a bioisostere for other rings, influencing a drug's solubility and metabolic stability. researchgate.netnih.gov

Derivatives of this compound are being actively investigated for a range of therapeutic applications:

Antimicrobial Activity : Newly synthesized pyridine and thienopyridine derivatives have demonstrated significant in vitro antimicrobial activity against pathogenic strains such as Escherichia coli, Bacillus mycoides, and Candida albicans. researchgate.net

Antimalarial Agents : Certain pyridine derivatives have shown potent in vivo antimalarial activity against Plasmodium berghei in mouse models, with some compounds inhibiting parasite multiplication by over 90%. nih.gov One derivative, compound 2g, also showed promising activity against a chloroquine-resistant strain of Plasmodium falciparum. nih.gov

Diverse Biological Actions : The broader pyridine scaffold is found in drugs with a vast range of uses, including anticancer agents (tazemetostat), antivirals (doravirine), antifungals (ciclopirox), and antidotes for poisoning (pralidoxime). nih.govijnrd.org

The versatility of this compound in synthesizing heterocycles like pyrimidines, thiazoles, and azoles ensures its continued importance in drug discovery pipelines aimed at developing new therapeutic agents. guidechem.com

Table 2: Investigated Biological Activities of Pyridine Derivatives

Biological ActivityPathogen/TargetKey Findings
Antimalarial nih.govPlasmodium bergheiCompounds 2a and 2g showed 90% and 91% parasite inhibition, respectively.
Antimalarial nih.govPlasmodium falciparum (CQ-resistant)Compound 2g showed promising activity with an IC50 of 0.0402 µM.
Antimicrobial researchgate.netBacillus mycoidesCompound 12a exhibited a maximal inhibition zone of 33 mm.
Antimicrobial researchgate.netCandida albicansCompound 15 showed a maximal inhibition zone of 29 mm.
Enzyme Inhibition guidechem.comVarious Enzymesα-Aryl-2-pyridylacetonitrile derivatives are being developed as enzyme inhibitors.
Receptor Ligands guidechem.com5HT1A Receptorα-Aryl-2-pyridylacetonitrile derivatives are being explored as potential ligands.

Q & A

Basic: What are the established synthetic routes for preparing 2-Pyridylacetonitrile, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
this compound can be synthesized via multiple routes:

  • Route 1 : Oxidation of 2-picoline (6) with aqueous potassium permanganate to yield 2-pyridylcarboxylic acid, followed by esterification and reduction to form this compound (37% overall yield) .
  • Route 2 : Direct substitution of 2-chloromethylpyridine with potassium cyanide in anhydrous dimethyl sulfoxide, achieving 80% yield .
    Optimization Strategies :
  • Use high-purity starting materials to minimize side reactions.
  • Adjust solvent polarity (e.g., DMSO enhances nucleophilic substitution efficiency) .
  • Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS to terminate reactions at peak yield .

Basic: What spectroscopic techniques are recommended for characterizing this compound and its derivatives?

Methodological Answer:

  • NMR Spectroscopy : The nitrile group (C≡N) appears as a singlet at δ ~5.38 ppm for CH₂ in 1^1H NMR, while aromatic protons resonate between δ 6.95–8.45 ppm. 13^{13}C NMR confirms the nitrile carbon at ~120 ppm .
  • IR Spectroscopy : A strong absorption band at ~2220 cm1^{-1} confirms the C≡N stretch .
  • Chromatography : HPLC or GC-MS can assess purity, especially for derivatives like 1,3-di(2-pyridyl)acetone .

Advanced: How does this compound participate in coupling reactions with aromatic diazonium salts, and what analytical methods confirm the reaction products?

Methodological Answer:
this compound reacts with aromatic diazonium salts to form syn-arylhydrazones (e.g., compounds 2a-c) .

  • Mechanistic Insight : The reaction proceeds via nucleophilic attack of the nitrile’s α-carbon on the diazonium electrophile.
  • Product Confirmation :
    • X-ray crystallography resolves syn/anti isomerism .
    • 1^1H NMR detects deshielded hydrazone protons (δ 8–10 ppm).
    • FT-IR identifies shifts in C=N stretches post-reaction .

Advanced: When encountering contradictory data in reaction outcomes (e.g., catalyst efficacy), what methodological approaches can resolve such discrepancies?

Methodological Answer:
Example: In reactions with amino alcohols, Zn(AcO)2_2 in glycerol promotes 2-oxazoline formation, while chlorobenzene with Zn(AcO)2_2 fails .
Resolution Strategies :

  • Solvent Screening : Test polar aprotic (DMF) vs. protic (glycerol) solvents to stabilize intermediates.
  • Catalyst Re-evaluation : Compare Lewis acids (e.g., Zn2+^{2+} vs. Al3+^{3+}) for coordination efficiency.
  • Kinetic Studies : Use in-situ IR or UV-Vis to track reaction progress under varied conditions .

Advanced: How can this compound be utilized in designing donor-acceptor molecules for supramolecular applications?

Methodological Answer:
this compound serves as an electron-acceptor arm in donor-acceptor architectures (e.g., TPAn molecule):

  • Design : Attach to a thiophene core via phenyl spacers to prevent π-π stacking, enhancing fluorescence in aggregated states .
  • Characterization :
    • Solvatochromic studies (tunable emission with solvent polarity).
    • Geometry optimization via DFT to predict supramolecular packing .

Advanced: What factors influence the reactivity of this compound in solvent-catalyst systems, and how can optimal conditions be determined?

Methodological Answer:

  • Solvent Effects : Polar solvents (glycerol) stabilize transition states via hydrogen bonding, enhancing nucleophilicity .
  • Catalyst Role : Zn(AcO)2_2 acts as a Lewis acid, coordinating to the nitrile group and activating it for nucleophilic attack .
  • Optimization Workflow :
    • Screen solvents (DMF, glycerol, ether) for solubility and reactivity.
    • Use DOE (Design of Experiments) to vary catalyst loading (1–5 mol%).
    • Validate via isolated yield and GC analysis .

Advanced: What strategies are effective in synthesizing heterocyclic derivatives (e.g., 1,2,3-triazolylpyridines) from this compound?

Methodological Answer:

  • Reaction Pathway : React this compound with hydroxylamine in refluxing DMF to form hydrazones, which cyclize to triazolylpyridines .
  • Characterization :
    • 1^1H NMR detects triazole protons (δ 7.5–8.5 ppm).
    • Single-crystal X-ray diffraction confirms regiochemistry .
  • Yield Enhancement : Use microwave irradiation to accelerate cyclization .

Advanced: How do structural modifications (e.g., pyridyl position) impact the physicochemical properties of this compound derivatives?

Methodological Answer:
Example: Comparing 2-pyridyl vs. 3-pyridyl derivatives in thiophene-based complexes:

  • Synthesis : Replace this compound with 3-pyridylacetonitrile in KOH-mediated condensations .
  • Property Analysis :
    • UV-Vis and fluorescence spectroscopy reveal redshifted emission in 2-pyridyl derivatives due to extended conjugation .
    • Cyclic voltammetry measures redox potentials, correlating with electron-withdrawing effects of the pyridyl group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.